molecular formula C12H20N2O2 B15149533 ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

Cat. No.: B15149533
M. Wt: 224.30 g/mol
InChI Key: KKKHZHJKSVQQBK-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an ester compound that features a pyrazole ring. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This particular compound is notable for its pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid like sulfuric acid. The reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In this case, the carboxylic acid would be 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, and the alcohol would be ethanol.

Industrial Production Methods

Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction conditions are optimized for high yield and purity, often involving elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other esters and pyrazole-containing compounds:

    Ethyl acetate: A simpler ester used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings.

    Pyrazole derivatives: Compounds like 1H-pyrazole-3-carboxylic acid, which have similar biological activities.

The uniqueness of this compound lies in its specific structure, combining the ester functional group with a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 2-(3-propan-2-ylpyrazol-1-yl)butanoate

InChI

InChI=1S/C12H20N2O2/c1-5-11(12(15)16-6-2)14-8-7-10(13-14)9(3)4/h7-9,11H,5-6H2,1-4H3

InChI Key

KKKHZHJKSVQQBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)N1C=CC(=N1)C(C)C

Origin of Product

United States

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